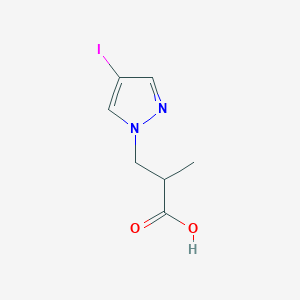![molecular formula C7H7ClN4S B6231846 5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole CAS No. 1341470-32-3](/img/no-structure.png)
5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the aromatic thiophene ring, the tetrazole ring, and the chloromethyl group. The electron-rich nature of the thiophene and tetrazole rings could potentially have interesting chemical implications .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the chloromethyl and tetrazole groups. The chloromethyl group is a good leaving group and could undergo nucleophilic substitution reactions. The tetrazole ring, being rich in nitrogen, could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For example, the presence of the chloromethyl group might make it relatively polar, while the aromatic rings could contribute to its stability .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole involves the reaction of thiophene-2-carboxaldehyde with sodium azide to form 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole, followed by chloromethylation using chloromethyl methyl ether and aluminum chloride.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Sodium azide", "Chloromethyl methyl ether", "Aluminum chloride" ], "Reaction": [ "Step 1: Thiophene-2-carboxaldehyde is reacted with sodium azide in DMF at 80°C for 24 hours to form 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole.", "Step 2: 1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole is then reacted with chloromethyl methyl ether and aluminum chloride in dichloromethane at 0°C for 2 hours to form 5-(chloromethyl)-1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazole." ] } | |
Número CAS |
1341470-32-3 |
Fórmula molecular |
C7H7ClN4S |
Peso molecular |
214.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





